molecular formula C20H30N2O4 B2692823 2-(2-methoxyphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide CAS No. 2034571-04-3

2-(2-methoxyphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide

Cat. No.: B2692823
CAS No.: 2034571-04-3
M. Wt: 362.47
InChI Key: JSOCOUHZAVYUJF-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide is a complex organic compound that features a combination of methoxyphenoxy and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps. One common route starts with the preparation of 2-methoxyphenol, which is then reacted with epichlorohydrin to form 2-(2-methoxyphenoxy)methanol. This intermediate is further reacted with oxan-4-ylpiperidine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Methoxyphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: It could be explored for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.

    Industry: The compound may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets. This could include binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenoxy)methyl oxirane
  • 4-(2-Methoxyphenoxy)methyl-1,3-dioxolan-2-one
  • 2-Methoxy-4-(1-propenyl)phenol

Uniqueness

2-(2-Methoxyphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4/c1-24-18-4-2-3-5-19(18)26-15-20(23)21-14-16-6-10-22(11-7-16)17-8-12-25-13-9-17/h2-5,16-17H,6-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOCOUHZAVYUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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